![molecular formula C13H19BrCl2N2O B13465721 1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride](/img/structure/B13465721.png)
1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride is a chemical compound that features a bromophenyl group attached to an oxetane ring, which is further connected to a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride typically involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through the reaction of a suitable epoxide with a bromophenyl derivative under acidic conditions.
Attachment of the Piperazine Group: The oxetane intermediate is then reacted with piperazine in the presence of a suitable base to form the desired compound.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The oxetane ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms of the original compound with different functional groups.
科学研究应用
1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the piperazine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-(4-Bromophenyl)oxetan-3-amine hydrochloride
- 1-(Oxetan-3-yl)piperazine
- [3-(4-Bromophenyl)oxetan-3-yl]methanol
Uniqueness
1-[3-(4-Bromophenyl)oxetan-3-yl]piperazine dihydrochloride is unique due to the combination of the bromophenyl, oxetane, and piperazine groups in a single molecule. This unique structure imparts distinct chemical and biological properties that are not observed in the individual components or other similar compounds.
属性
分子式 |
C13H19BrCl2N2O |
|---|---|
分子量 |
370.1 g/mol |
IUPAC 名称 |
1-[3-(4-bromophenyl)oxetan-3-yl]piperazine;dihydrochloride |
InChI |
InChI=1S/C13H17BrN2O.2ClH/c14-12-3-1-11(2-4-12)13(9-17-10-13)16-7-5-15-6-8-16;;/h1-4,15H,5-10H2;2*1H |
InChI 键 |
NCXPFVPNJZUEFF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)C2(COC2)C3=CC=C(C=C3)Br.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[4-(cyanomethyl)phenyl]sulfanyl}-N,N-dimethylformamide](/img/structure/B13465638.png)
![Methyl({9-[(methylamino)methyl]-1,10-phenanthrolin-2-yl}methyl)amine dihydrochloride](/img/structure/B13465639.png)
![5lambda6-Thiaspiro[2.4]heptane-5,5,7-trione](/img/structure/B13465655.png)

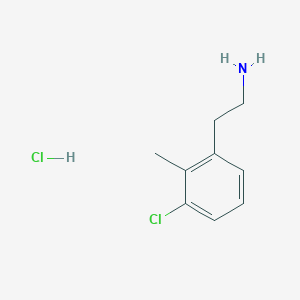
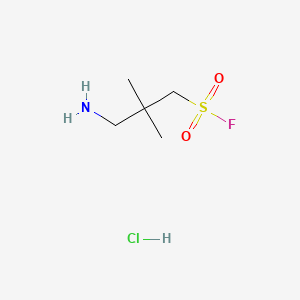
![1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid](/img/structure/B13465694.png)
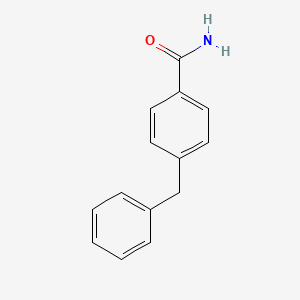
![Tert-butyl 1-(aminomethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13465701.png)
![Methyl 2,2-difluoro-3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13465703.png)
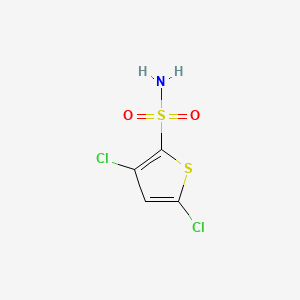
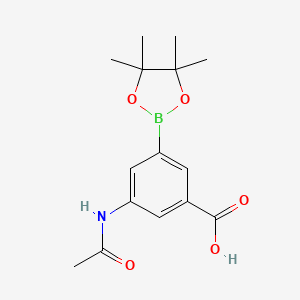
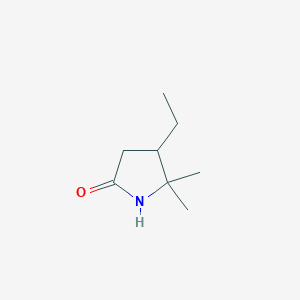
![4-[(4-Ethynylphenyl)methyl]morpholine hydrochloride](/img/structure/B13465717.png)
